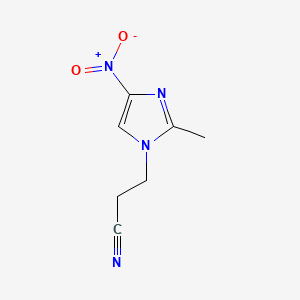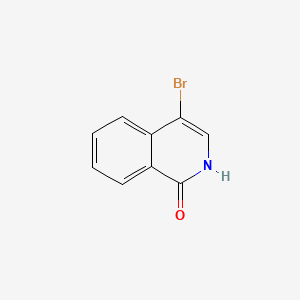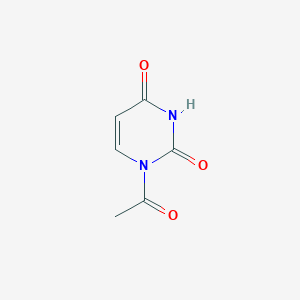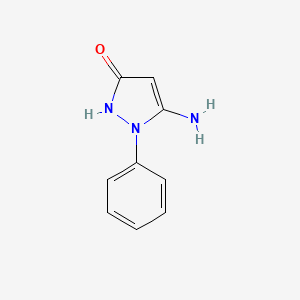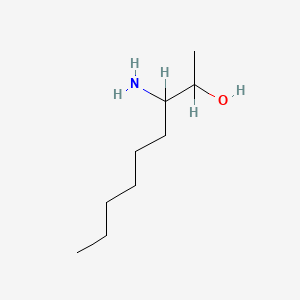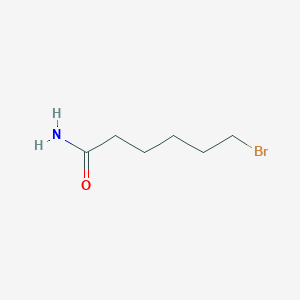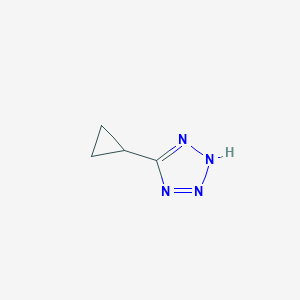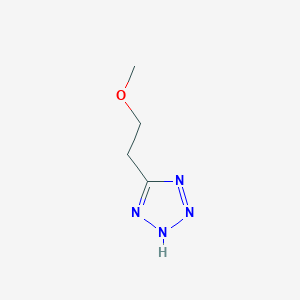
4-吗啉苯甲酸
概述
描述
4-Morpholinobenzoic acid is an organic compound with the chemical formula C11H13NO3. It appears as a white to pale yellow crystalline solid and is slightly soluble in water but more soluble in alcohol and chloroform . This compound is used in various chemical syntheses and has applications in drug research.
科学研究应用
4-Morpholinobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
Target of Action
4-Morpholinobenzoic acid is an organic compound . It is primarily used as a chemical intermediate in the synthesis of other compounds . .
Mode of Action
As a chemical intermediate, it is likely involved in various chemical reactions contributing to the synthesis of other compounds .
Biochemical Pathways
It has been suggested that it may be involved in inflammation processes .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
It has been suggested that it may aggravate inflammation through its influence on the bile secretion pathway .
Action Environment
The action, efficacy, and stability of 4-Morpholinobenzoic acid can be influenced by various environmental factors. For instance, it is sensitive to moisture and light , suggesting that its stability and activity may be affected by these factors. Furthermore, its solubility in different solvents may influence its distribution and action in different environments.
生化分析
Biochemical Properties
4-Morpholinobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Bacteroidetes, a type of bacteria, influencing the bile secretion pathway and potentially aggravating inflammation . The nature of these interactions involves binding to specific sites on the enzymes or proteins, altering their activity and function.
Cellular Effects
The effects of 4-Morpholinobenzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the IL-17 signaling pathway, promoting inflammatory responses in cells . This compound can also affect gene expression by binding to specific transcription factors or regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Morpholinobenzoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Morpholinobenzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Morpholinobenzoic acid is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Morpholinobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity. Studies have shown that high doses of 4-Morpholinobenzoic acid can cause adverse effects, including inflammation and disruption of normal cellular functions .
Metabolic Pathways
4-Morpholinobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the bile secretion pathway, affecting the levels of bile acids and other metabolites . These interactions can lead to changes in metabolic activity and overall cellular function.
Transport and Distribution
The transport and distribution of 4-Morpholinobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, 4-Morpholinobenzoic acid can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of 4-Morpholinobenzoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 4-Morpholinobenzoic acid can be synthesized through the reaction of benzoic acid with morpholine. One common method involves heating a mixture of ethyl 4-fluorobenzoate and morpholine at 130°C for 12 hours to achieve complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of 4-Morpholinobenzoic acid typically involves similar reaction conditions but on a larger scale, ensuring the purity and yield are optimized through controlled environments and purification processes.
Types of Reactions:
Oxidation: 4-Morpholinobenzoic acid can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acid derivatives, while substitution can produce a variety of substituted benzoic acids .
相似化合物的比较
- 4-Bromo-2-hydroxybenzoic acid
- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
- 4-Oxocyclohexanecarboxylic acid
Comparison: 4-Morpholinobenzoic acid is unique due to its morpholine group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
属性
IUPAC Name |
4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAJKPNTGSKZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996238 | |
| Record name | 4-(Morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7470-38-4 | |
| Record name | 7470-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 4-Morpholinobenzoic acid and rabbit diarrhea in the context of this research?
A1: The research found a positive correlation between the abundance of Bacteroidetes, a type of bacteria, and the presence of 4-Morpholinobenzoic acid in the colon of rabbits with diarrhea. [] While the study doesn't definitively establish a causal relationship, it suggests that 4-Morpholinobenzoic acid could play a role in aggravating inflammation within the rabbit colon, potentially contributing to diarrhea. The study proposes that this effect might be linked to 4-Morpholinobenzoic acid's influence on the bile secretion pathway. [] Further research is needed to fully understand the mechanisms at play and the precise role of 4-Morpholinobenzoic acid in this context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
